2-(Chloromethyl)-4-methylpyridine

Description

BenchChem offers high-quality 2-(Chloromethyl)-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

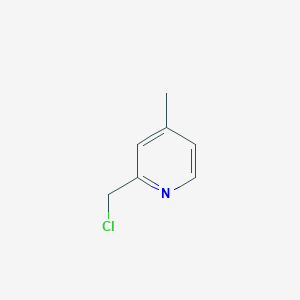

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-6-2-3-9-7(4-6)5-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMJNRKGRRCAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506499 | |

| Record name | 2-(Chloromethyl)-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38198-16-2 | |

| Record name | 2-(Chloromethyl)-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2-(Chloromethyl)-4-methylpyridine

An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-4-methylpyridine

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and handling of 2-(Chloromethyl)-4-methylpyridine (CAS No. 38198-16-2). As a pivotal bifunctional intermediate, this compound features a reactive chloromethyl group and a pyridine core, making it a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its chemical behavior, practical methodologies for its use, and critical safety considerations. We will delve into the causality behind experimental choices, from synthesis to quality control, to ensure a thorough and practical understanding of this important chemical entity.

Introduction: The Role of a Versatile Pyridine Intermediate

Substituted pyridines are a cornerstone of modern pharmaceutical development, present in a vast array of approved drugs. 2-(Chloromethyl)-4-methylpyridine serves as a highly versatile electrophilic intermediate. The strategic placement of the chloromethyl group at the 2-position, adjacent to the ring nitrogen, significantly influences its reactivity, making it a potent alkylating agent. This reactivity allows for the facile introduction of the 4-methylpyridine moiety into larger, more complex molecular scaffolds.

While its direct analogues and isomers, such as 2-chloro-4-methylpyridine, are utilized in the synthesis of potential antipsychotics like mGLUR5 modulators and TGR5 agonists, the principal value of 2-(Chloromethyl)-4-methylpyridine lies in its capacity as a reactive building block for creating diverse chemical libraries and targeting specific active pharmaceutical ingredients (APIs).[1][2] Understanding its fundamental physicochemical properties is therefore paramount to its effective and safe utilization in any synthetic campaign.

Chemical Identity and Structure

Correctly identifying the molecule is the foundation of all subsequent work. The key identifiers for 2-(Chloromethyl)-4-methylpyridine are:

-

Chemical Name: 2-(Chloromethyl)-4-methylpyridine

-

CAS Number: 38198-16-2[3]

-

Molecular Formula: C₇H₈ClN[3]

-

Canonical SMILES: C1(CCl)=NC=CC(C)=C1[5]

-

InChIKey: MHMJNRKGRRCAFE-UHFFFAOYSA-N[5]

The structure consists of a pyridine ring substituted at the 2-position with a chloromethyl group (-CH₂Cl) and at the 4-position with a methyl group (-CH₃).

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both reaction and storage environments. The data for 2-(Chloromethyl)-4-methylpyridine is a mix of predicted and experimental values, which are summarized below.

Table 1: Physicochemical Data for 2-(Chloromethyl)-4-methylpyridine

| Property | Value | Source/Comment |

| Molecular Weight | 141.60 g/mol | (Calculated)[3][4] |

| Appearance | Not specified; likely a liquid or low-melting solid | (Inferred) |

| Boiling Point | 51-52°C @ 0.9 Torr | [3][5] |

| Density | 1.118 ± 0.06 g/cm³ | (Predicted)[3][5] |

| Refractive Index | 1.5326 (at 20°C, 589.3 nm) | [3][5] |

| pKa | 4.38 ± 0.20 | (Predicted)[3][5] |

| Solubility | Data not available for the free base. Soluble in common organic solvents like dichloromethane.[4][6] The related hydrochloride salt of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine is soluble in water.[7][8] | |

| Storage Conditions | 2-8°C under an inert atmosphere (Nitrogen or Argon) | [3][5][9] |

Expert Insights into Key Properties:

-

Boiling Point: The reported boiling point of 51-52°C is under reduced pressure (0.9 Torr), which indicates that the compound is susceptible to degradation at higher temperatures under atmospheric pressure.[3][5] Vacuum distillation is the required method for purification to prevent decomposition or polymerization.

-

pKa: The predicted pKa of 4.38 suggests that the pyridine nitrogen is moderately basic.[3][5] This basicity is a crucial factor in its reactivity. The nitrogen can be protonated under acidic conditions, which can alter the electrophilicity of the chloromethyl group. It also means that in reactions with strong bases, deprotonation of the methyl or methylene groups could potentially occur, leading to side reactions.

-

Stability & Storage: The requirement for refrigerated storage under an inert atmosphere is critical.[3][5][9] This is not merely a suggestion but a necessity driven by the compound's reactivity. The chloromethyl group is susceptible to hydrolysis from atmospheric moisture and the compound can likely undergo self-alkylation or polymerization over time, especially when exposed to light, heat, or impurities.

Synthesis and Purification Protocol

The most direct and commonly cited synthesis of 2-(Chloromethyl)-4-methylpyridine involves the chlorination of the corresponding alcohol, (4-methyl-pyridin-2-yl)-methanol, using thionyl chloride (SOCl₂).[4][6]

Causality in Reagent Selection:

Thionyl chloride is an excellent choice for this transformation for several key reasons:

-

High Efficacy: It readily converts primary alcohols to alkyl chlorides.

-

Irreversible Reaction: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. Their removal from the reaction mixture shifts the equilibrium to favor the product, driving the reaction to completion according to Le Châtelier's principle.

-

Mild Conditions: The reaction can often be performed under relatively mild conditions, minimizing degradation of the sensitive pyridine ring.[4][6]

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a solution of (4-methyl-pyridin-2-yl)-methanol (1.0 eq) in a suitable anhydrous solvent (e.g., methylene chloride, 10 mL per 3.33 mmol of alcohol) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add thionyl chloride (2.0 eq) dropwise at room temperature.[4][6]

-

Reflux: After the addition is complete, stir the reaction mixture under reflux for approximately 5-10 minutes.[4][6] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Allow the solution to cool to room temperature and then concentrate it under reduced pressure to remove the solvent and excess thionyl chloride.[4]

-

Neutralization: Carefully partition the resulting residue between an organic solvent (e.g., diethyl ether) and a saturated aqueous sodium bicarbonate solution to neutralize the remaining acidic components.[4]

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by silica gel column chromatography, typically using a solvent system like ethyl acetate, to yield the final product.[4] A reported yield for this method is 72.1%.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-(Chloromethyl)-4-methylpyridine.

Analytical Methodologies for Quality Control

For a reactive intermediate, purity is not just a number; it is a direct predictor of its performance in subsequent reactions. Impurities can act as catalyst poisons, generate unwanted byproducts, or complicate purification down the line. HPLC and GC are the workhorse techniques for assessing the purity of this compound.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Rationale: RP-HPLC is ideal for moderately polar, non-volatile compounds. It separates the target compound from more polar starting materials (the alcohol) and less polar, non-polar byproducts.

-

Instrumentation: A standard HPLC system with a UV detector.[10]

-

Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0) is a good starting point. A typical ratio could be 60:40 (v/v) acetonitrile:buffer.[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Detection: UV detection at 254 nm, where the pyridine ring exhibits strong absorbance.[10]

-

System Validation: Before analysis, a system suitability test (e.g., five replicate injections of a standard) should be performed to ensure the precision of retention time and peak area is within acceptable limits (e.g., RSD < 2%).

Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

-

Rationale: Given its volatility under vacuum, GC is an excellent high-resolution alternative, particularly for detecting volatile impurities. FID provides excellent sensitivity for organic analytes.[10]

-

Instrumentation: A gas chromatograph with a flame ionization detector.[10]

-

Column: A mid-polarity column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), is generally effective for this class of compounds.

-

Carrier Gas: Helium or Nitrogen.[10]

-

Temperatures:

-

System Validation: A blank solvent injection should be run first to ensure no system contamination, followed by analysis of a known standard to confirm retention time and response.

Analytical Quality Control Workflow

Sources

- 1. lookchem.com [lookchem.com]

- 2. alkalimetals.com [alkalimetals.com]

- 3. 2-CHLOROMETHYL-4-METHYLPYRIDINE | 38198-16-2 [amp.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-CHLOROMETHYL-4-METHYLPYRIDINE CAS#: 38198-16-2 [m.chemicalbook.com]

- 6. 2-CHLOROMETHYL-4-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. cionpharma.com [cionpharma.com]

- 9. 2-CHLOROMETHYL-4-METHYLPYRIDINE CAS#: 38198-16-2 [amp.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-methylpyridine from (4-methyl-pyridin-2-yl)-methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(chloromethyl)-4-methylpyridine, a key intermediate in the pharmaceutical industry. The primary focus is on the conversion of (4-methyl-pyridin-2-yl)-methanol to the target compound using thionyl chloride. This document delves into the underlying reaction mechanism, provides a detailed experimental protocol, and addresses critical safety and purification considerations. The information presented is curated to be of high value to researchers, chemists, and professionals involved in drug discovery and development, offering both theoretical insights and practical guidance.

Introduction: The Significance of 2-(Chloromethyl)-4-methylpyridine

Substituted pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. 2-(Chloromethyl)-4-methylpyridine, in particular, serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its utility stems from the reactive chloromethyl group, which readily participates in nucleophilic substitution reactions, allowing for the facile introduction of the 4-methyl-pyridin-2-yl)methyl moiety into larger, more complex molecules. A notable application of similar chloromethylpyridine derivatives is in the synthesis of proton pump inhibitors (PPIs) like Omeprazole, which are widely used to treat acid-related gastrointestinal disorders.[1][2][3] The efficient and scalable synthesis of 2-(chloromethyl)-4-methylpyridine is therefore a subject of considerable interest within the pharmaceutical industry.

The Synthetic Pathway: From Alcohol to Alkyl Chloride

The most direct and widely employed method for the synthesis of 2-(chloromethyl)-4-methylpyridine from (4-methyl-pyridin-2-yl)-methanol is through reaction with thionyl chloride (SOCl₂).[4] This reaction is a classic example of converting an alcohol to an alkyl chloride.

The Underlying Mechanism: An SN2 Transformation

The conversion of primary and secondary alcohols to alkyl chlorides using thionyl chloride generally proceeds through a nucleophilic substitution (SN2) mechanism.[5][6] The key steps are as follows:

-

Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic sulfur atom of thionyl chloride. This initial step forms a chlorosulfite intermediate and displaces a chloride ion.[7][8]

-

Formation of a Good Leaving Group: The chlorosulfite intermediate is an excellent leaving group.

-

Nucleophilic Attack: The displaced chloride ion then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group in a backside attack. This results in the formation of the alkyl chloride with an inversion of stereochemistry (though not relevant for this specific achiral molecule) and the release of sulfur dioxide (SO₂) and a chloride ion as leaving groups.[5][9]

The gaseous nature of the byproducts, sulfur dioxide and hydrogen chloride (which can be formed from the reaction of the initial displaced chloride with the protonated alcohol intermediate), helps to drive the reaction to completion according to Le Châtelier's principle.[6][7]

Diagrammatic Representation of the Reaction Workflow:

Caption: Workflow for the synthesis of 2-(chloromethyl)-4-methylpyridine.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of 2-(chloromethyl)-4-methylpyridine.[4]

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (4-methyl-pyridin-2-yl)-methanol | 58994-53-9 | C₇H₉NO | 123.15 |

| Thionyl chloride | 7719-09-7 | SOCl₂ | 118.97 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Diethyl ether | 60-29-7 | (C₂H₅)₂O | 74.12 |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | NaHCO₃ | 84.01 |

| Silica Gel (for column chromatography) | 7631-86-9 | SiO₂ | 60.08 |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (4-methyl-pyridin-2-yl)-methanol (e.g., 3.33 mmol) and dichloromethane (e.g., 10 mL).

-

Addition of Thionyl Chloride: While stirring, carefully add thionyl chloride (e.g., 6.66 mmol, 2 equivalents) to the solution. The addition may be exothermic, and cooling might be necessary for larger-scale reactions.

-

Reaction: Stir the mixture under reflux for a short period (e.g., 5 minutes).[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution under reduced pressure to remove the solvent and excess thionyl chloride.

-

Partition the resulting residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.[4] This step neutralizes any remaining acidic byproducts.

-

Separate the organic layer.

-

-

Purification: Purify the crude product from the organic layer by silica gel column chromatography, using ethyl acetate as the eluent.[4]

-

Isolation: Collect the fractions containing the desired product and concentrate them under reduced pressure to yield 2-(chloromethyl)-4-methylpyridine. A typical yield for this reaction is around 72.1%.[4]

Safety Considerations: Handling Thionyl Chloride

Thionyl chloride is a corrosive and toxic chemical that requires careful handling in a well-ventilated fume hood.[10][11][12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12][14]

-

Reaction with Water: Thionyl chloride reacts violently with water and moisture, releasing toxic gases such as sulfur dioxide and hydrogen chloride.[10][12] Ensure all glassware is dry and the reaction is conducted under anhydrous conditions.

-

Storage: Store thionyl chloride in a cool, dry, and well-ventilated area away from incompatible materials such as water, acids, bases, and alcohols.[10]

-

Emergency Procedures: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[11][13] An emergency shower and eyewash station should be readily accessible.[10][14]

Purification and Characterization

While the provided protocol suggests purification by silica gel column chromatography, other methods such as distillation or recrystallization (often of the hydrochloride salt) can also be employed.[15][16] The purity of the final product should be assessed using standard analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight.

For instance, the ¹H-NMR spectrum of 2-(chloromethyl)-4-methylpyridine in DMSO-d₆ shows characteristic peaks at approximately 2.37 ppm (singlet, 3H, CH₃), 4.72 ppm (singlet, 2H, CH₂Cl), 7.20 ppm (doublet, 1H, pyridine ring proton), 7.38 ppm (singlet, 1H, pyridine ring proton), and 8.40 ppm (doublet, 1H, pyridine ring proton).[17]

Conclusion

The synthesis of 2-(chloromethyl)-4-methylpyridine from (4-methyl-pyridin-2-yl)-methanol via reaction with thionyl chloride is a robust and efficient method. A thorough understanding of the SN2 reaction mechanism, meticulous adherence to the experimental protocol, and stringent safety precautions are paramount for the successful and safe execution of this synthesis. The resulting high-purity intermediate is a valuable asset in the development of novel pharmaceutical agents, underscoring the importance of this fundamental transformation in medicinal chemistry.

References

-

Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

-

ReactionWeb.io. (2025). Alcohol + SOCl2. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

-

Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

-

Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 Material Safety Data Sheet. Retrieved from [Link]

-

Drexel University. (2013, July 22). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. Retrieved from [Link]

-

Leah4sci. (2021, April 5). Lec11 - Conversion of Alcohols to Alkyl Halides Using SOCl2 and PBr3 [Video]. YouTube. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2012, July 2). Conversion of alcohols to alkyl chlorides using SOCl2 [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.

- Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind (2-Chloro-Pyridin-4-Yl)-Methanol: Chemical Intermediate Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing. Retrieved from [Link]

- Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

-

Oriental Journal of Chemistry. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

-

Reddit. (2023, October 8). Help with thionyl chloride halogenation. Retrieved from [Link]

- Google Patents. (n.d.). US4221913A - Preparation of 2-(Chloromethyl)pyridine.

-

ResearchGate. (n.d.). Pyridine methanol chlorinations. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

- Google Patents. (n.d.). DE1204231B - Process for the preparation of 2-chloromethyl-pyridines or -quinolines.

- Google Patents. (n.d.). US20100228020A1 - Novel Chlorination Reagent and a Novel Process for Chlorination of Sugars Using Thionyl Chloride.

- Google Patents. (n.d.). CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride.

Sources

- 1. cionpharma.com [cionpharma.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 6. reactionweb.io [reactionweb.io]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. nj.gov [nj.gov]

- 11. westliberty.edu [westliberty.edu]

- 12. fishersci.be [fishersci.be]

- 13. bionium.miami.edu [bionium.miami.edu]

- 14. drexel.edu [drexel.edu]

- 15. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 2-CHLOROMETHYL-4-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-(Chloromethyl)-4-methylpyridine: Synthesis, Properties, and Applications in Drug Development

Introduction

2-(Chloromethyl)-4-methylpyridine is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries. Its utility as a versatile synthetic intermediate stems from the presence of a reactive chloromethyl group attached to a pyridine ring, a common scaffold in many biologically active molecules. This guide provides a comprehensive technical overview of 2-(Chloromethyl)-4-methylpyridine, including its chemical and physical properties, detailed synthesis protocols, reactivity, and its critical role as a building block in the development of active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this important chemical entity.

Chemical Identity and Properties

CAS Number: 38198-16-2

2-(Chloromethyl)-4-methylpyridine is a substituted pyridine with a chloromethyl group at the 2-position and a methyl group at the 4-position. The physicochemical properties of this compound are summarized in the table below. It is important to note that while data for the free base is available, much of the documented information pertains to its more stable hydrochloride salt.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClN | [Calculated] |

| Molecular Weight | 141.60 g/mol | [Calculated] |

| Appearance | Colorless to light yellow liquid | LookChem |

| Boiling Point | 194-195 °C (for 2-Chloro-4-methylpyridine) | Sigma-Aldrich |

| Density | 1.142 g/mL at 25 °C (for 2-Chloro-4-methylpyridine) | Sigma-Aldrich |

| Refractive Index | n20/D 1.529 (lit.) (for 2-Chloro-4-methylpyridine) | Sigma-Aldrich |

| Solubility | Soluble in water (for hydrochloride salt) | Cion Pharma[1] |

| Storage Temperature | Room Temperature, sealed in dry, dark place | LookChem |

Synthesis of 2-(Chloromethyl)-4-methylpyridine

The synthesis of 2-(Chloromethyl)-4-methylpyridine can be achieved through various routes. A common and effective method involves the chlorination of the corresponding alcohol, (4-methyl-pyridin-2-yl)-methanol, using thionyl chloride. This method provides a good yield and is a well-established laboratory procedure.[2]

Experimental Protocol: Synthesis from (4-methyl-pyridin-2-yl)-methanol

This protocol details the conversion of (4-methyl-pyridin-2-yl)-methanol to 2-(Chloromethyl)-4-methylpyridine. The causality behind this experimental choice lies in the high reactivity of thionyl chloride with primary alcohols, leading to a clean conversion to the corresponding alkyl chloride with the formation of gaseous byproducts (SO₂ and HCl) that are easily removed.

Materials:

-

(4-methyl-pyridin-2-yl)-methanol

-

Thionyl chloride (SOCl₂)

-

Methylene chloride (CH₂Cl₂)

-

Diethyl ether ((C₂H₅)₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Silica gel for column chromatography

-

Ethyl acetate

Procedure:

-

A mixture of (4-methyl-pyridin-2-yl)-methanol (3.33 mmol), thionyl chloride (6.66 mmol), and methylene chloride (10 mL) is stirred under reflux for 5 minutes.[2]

-

The reaction solution is then allowed to cool to room temperature and concentrated under reduced pressure to remove the solvent and excess thionyl chloride.[2]

-

The resulting residue is carefully partitioned between diethyl ether and a saturated sodium bicarbonate solution to neutralize any remaining acid.[2]

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography using ethyl acetate as the eluent to yield the final product.[2]

Yield: 72.1%[2]

Caption: General role of chlorinated pyridines in API synthesis.

Safety and Handling

While a comprehensive safety profile for the free base of 2-(Chloromethyl)-4-methylpyridine is not readily available, data for the more commonly handled hydrochloride salt provides important guidance on its safe use. The hydrochloride salt is classified as harmful if swallowed and causes severe skin burns and eye damage. [3] General Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. [3][4]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and/or face shield). [5]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. [4]* In case of exposure:

-

Skin contact: Immediately flush with plenty of water. Remove contaminated clothing.

-

Eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of exposure, seek immediate medical attention. [5]

-

Conclusion

2-(Chloromethyl)-4-methylpyridine is a valuable and versatile intermediate in organic synthesis, with particularly important applications in the pharmaceutical industry. Its straightforward synthesis and the reactivity of its chloromethyl group make it an ideal building block for the construction of complex molecules, most notably proton pump inhibitors. A thorough understanding of its properties, synthesis, and safe handling is crucial for researchers and drug development professionals working with this compound.

References

-

2-Chloro-4-methylpyridine - LookChem. Available at: [Link]

-

Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine - Semantic Scholar. Available at: [Link]

-

2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride - ChemBK. Available at: [Link]

-

Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review - SciSpace. Available at: [Link]

-

Synthesis of 2-chloromethyl-pyridine hydrochloride - PrepChem.com. Available at: [Link]

-

Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine - Oriental Journal of Chemistry. Available at: [Link]

-

2-Chloro-4-(chloromethyl)pyridine | C6H5Cl2N | CID 11126573 - PubChem. Available at: [Link]

- CN111303018A - Synthetic method of omeprazole intermediate - Google Patents.

-

2-Chloro-4-methylpyridine | C6H6ClN | CID 77248 - PubChem. Available at: [Link]

- CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents.

- CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride - Google Patents.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: [Link]

-

Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents.

Sources

The Strategic Deployment of Chlorinated Pyridines in the Synthesis of Active Pharmaceutical Ingredients: A Technical Guide

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a significant percentage of the top-selling pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure for interacting with biological targets.[3] Within the vast toolkit of pyridine-based building blocks, chlorinated pyridines have emerged as exceptionally versatile and economically viable intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[4] This technical guide provides an in-depth exploration of the strategic application of chlorinated pyridines in drug synthesis, elucidating the chemical principles that underpin their utility and offering practical, field-proven insights for researchers, scientists, and drug development professionals.

The Chemical Rationale: Why Chlorinated Pyridines are Indispensable Synthons

The utility of chlorinated pyridines stems from a confluence of factors: the inherent reactivity of the pyridine ring and the specific properties imparted by the chlorine substituent. The electron-withdrawing nature of the nitrogen atom in the pyridine ring creates an electron-deficient aromatic system, making the carbon atoms susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[5] The chlorine atom, being a good leaving group, further activates the ring for nucleophilic aromatic substitution (SNAr) reactions.[6]

Moreover, the carbon-chlorine bond in chlorinated pyridines provides a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions.[7][8] While aryl chlorides are generally less reactive than their bromide and iodide counterparts in oxidative addition to palladium(0) catalysts, the electron-deficient nature of the pyridine ring enhances their reactivity, making them suitable substrates for modern, highly active catalytic systems.[9] The relatively low cost and widespread availability of various chlorinated pyridine isomers further solidify their importance in process chemistry and large-scale API manufacturing.[6][9]

Key Synthetic Transformations Leveraging Chlorinated Pyridines

The strategic incorporation of chlorinated pyridines into synthetic routes typically involves one of two primary bond-forming strategies: nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for introducing nucleophiles onto the pyridine ring, displacing the chloride ion. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The rate of reaction is highly dependent on the position of the chlorine atom and the presence of other electron-withdrawing groups on the ring.

A notable example is the synthesis of the anti-diabetic drug Rosiglitazone . A key step in its synthesis involves the SNAr reaction between N-methylethanolamine and 2-chloropyridine.[10]

Experimental Protocol: Synthesis of a Rosiglitazone Intermediate via SNAr

-

Objective: To synthesize 2-(methyl(pyridin-2-yl)amino)ethanol, a key intermediate for Rosiglitazone.

-

Reagents:

-

2-Chloropyridine (1.0 equiv)

-

N-methylethanolamine (1.2 equiv)

-

Potassium carbonate (K2CO3) (2.0 equiv)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

To a round-bottom flask charged with DMF, add 2-chloropyridine, N-methylethanolamine, and potassium carbonate.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired product.

-

-

Causality of Experimental Choices:

-

Base (K2CO3): The base is crucial for deprotonating the alcohol of N-methylethanolamine, generating the nucleophilic alkoxide which then attacks the 2-position of the pyridine ring.

-

Solvent (DMF): A polar aprotic solvent like DMF is used to solubilize the reactants and facilitate the formation of the charged Meisenheimer complex intermediate.

-

Temperature: Heating is necessary to overcome the activation energy of the reaction, as aryl chlorides are less reactive than other aryl halides.

-

Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis, and chlorinated pyridines are frequently employed as coupling partners. These reactions allow for the precise and efficient formation of new bonds, enabling the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, forming a carbon-carbon bond between an organoboron compound and an organic halide.[8] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[9] Although aryl chlorides can be challenging substrates, specialized ligands and reaction conditions have been developed to facilitate their efficient coupling.[11]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine

-

Objective: To synthesize 2-phenylpyridine from 2-chloropyridine and phenylboronic acid.

-

Reagents:

-

2-Chloropyridine (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)2) (2 mol%)

-

Triphenylphosphine (PPh3) (4 mol%)

-

Potassium carbonate (K2CO3) (2.0 equiv)

-

1,4-Dioxane/Water (4:1)

-

-

Procedure:

-

To a flame-dried Schlenk flask, add 2-chloropyridine, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add the degassed 1,4-dioxane/water mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

-

-

Trustworthiness of the Protocol: This protocol is self-validating as the progress can be easily monitored by standard analytical techniques. The use of a well-defined catalyst system and standard workup procedures ensures reproducibility.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many APIs.[7] This reaction allows for the coupling of aryl halides, including chlorinated pyridines, with a wide range of amines. The choice of ligand for the palladium catalyst is critical for achieving high yields and functional group tolerance.

Data Presentation: Comparison of Ligands for Buchwald-Hartwig Amination of 2-Chloropyridine

| Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| XPhos | Cs2CO3 | Toluene | 100 | >95 |

| SPhos | K3PO4 | 1,4-Dioxane | 100 | 92 |

| RuPhos | NaOt-Bu | Toluene | 110 | 90 |

| P(o-tolyl)3 | NaOt-Bu | Toluene | 110 | 65 |

Data is illustrative and based on typical outcomes reported in the literature.

Visualizing the Synthetic Workflow

Diagrams are essential for conceptualizing the logical flow of synthetic transformations and understanding the relationships between reactants, intermediates, and products.

General Workflow for API Synthesis Utilizing Chlorinated Pyridines

Caption: General synthetic workflow for API synthesis.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle of Suzuki-Miyaura coupling.

Case Studies: Chlorinated Pyridines in Marketed Drugs

The true measure of a synthetic building block's value is its application in the synthesis of commercially successful pharmaceuticals.

-

Nevirapine (Antiretroviral): The synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV/AIDS, has been streamlined using a process that involves a halo-substituted nicotinonitrile, a derivative of chlorinated pyridines.[1]

-

Pheniramine (Antihistamine): This first-generation antihistamine can be synthesized through the reaction of phenylacetonitrile with 2-chloropyridine in the presence of a base, showcasing a classic nucleophilic substitution pathway.[12][13]

-

Lasmiditan (Anti-migraine): The synthesis of this serotonin 1F receptor agonist involves a C-N cross-coupling reaction where a chlorinated pyridine derivative is a key component.[7]

Conclusion and Future Outlook

Chlorinated pyridines are not merely commodity chemicals; they are strategic assets in the arsenal of the medicinal and process chemist. Their balanced reactivity, enabling both nucleophilic substitution and cross-coupling reactions, combined with their economic advantages, ensures their continued prominence in API synthesis.[4][6] The ongoing development of more potent and selective catalytic systems will further expand the utility of these versatile building blocks, allowing for the construction of increasingly complex and novel pharmaceutical agents.[11] As the demand for efficient and sustainable synthetic routes grows, the strategic deployment of chlorinated pyridines will undoubtedly remain a critical component of modern drug development.

References

-

Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Retrieved from [Link]

-

Hangzhou Better Chemtech Ltd. (2025). What are the coupling products of 2 - Chloropyridine?. Blog. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Pyridine-3-sulfonyl Chloride in API Synthesis and Manufacturing. Retrieved from [Link]

-

Thieme. (1998). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synthesis. Retrieved from [Link]

-

Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

-

PubMed. (2015). Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 3-Chloropyridine in Organic Synthesis. Retrieved from [Link]

-

Apicule. (n.d.). 4-(Chloromethyl)pyridinium chloride (CAS No: 1822-51-1) API Intermediate Manufacturers. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Driving API Synthesis Forward with Premium Specialty Chemicals. Retrieved from [Link]

-

American Chemical Society. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. Retrieved from [Link]

-

Virginia Commonwealth University. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Retrieved from [Link]

-

ResearchGate. (2024). Platinum(II) complexes based on derivatives of natural chlorins with pyridine-containing chelate groups as prototypes of drugs for combination therapy in oncology. Fine Chemical Technologies. Retrieved from [Link]

-

Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine. Eureka. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from [Link]

-

Slideshare. (n.d.). Pyridine - Syntheis, Reactions and Medicinal uses. Retrieved from [Link]

-

Medium. (2025). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Versatility of 3-Chloropyridine in Advanced Syntheses. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules. Retrieved from [Link]

- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.

-

PubMed. (2010). Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules. Retrieved from [Link]

-

Hangzhou Better Chemtech Ltd. (2025). What drugs are synthesized using 2 - Chloropyridine?. Blog. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Retrieved from [Link]

Sources

- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Pyridine - Syntheis, Reactions and Medicinal uses | PPTX [slideshare.net]

- 6. nbinno.com [nbinno.com]

- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. yufengchemicals.com [yufengchemicals.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 13. chempanda.com [chempanda.com]

An In-Depth Technical Guide to the ¹H-NMR Data Interpretation of 2-(Chloromethyl)-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the proton NMR (¹H-NMR) spectrum of 2-(chloromethyl)-4-methylpyridine, a key intermediate in pharmaceutical synthesis. We will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, offer detailed, field-proven protocols for sample preparation and data acquisition, and present a systematic interpretation of the spectral data. This document is intended to serve as a practical resource for researchers, enabling them to confidently identify and characterize this compound and its potential impurities.

Introduction: The Significance of 2-(Chloromethyl)-4-methylpyridine

2-(Chloromethyl)-4-methylpyridine is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both a reactive chloromethyl group and a nucleophilic pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. Accurate and unambiguous structural confirmation is paramount in drug development to ensure the identity and purity of intermediates, which directly impacts the quality and safety of the final active pharmaceutical ingredient (API). ¹H-NMR spectroscopy provides a powerful, non-destructive method to achieve this, offering detailed information about the molecular structure and electronic environment of the protons within the molecule.

Experimental Methodology: Acquiring a High-Quality ¹H-NMR Spectrum

The acquisition of a high-resolution ¹H-NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of acquisition parameters. The following protocols are designed to be self-validating, ensuring reproducibility and accuracy.

Sample Preparation Protocol

A high-quality NMR sample is the cornerstone of a high-quality spectrum. The sample should be a homogeneous solution, free from particulate matter and paramagnetic impurities, which can degrade spectral resolution.[1]

Materials:

-

2-(Chloromethyl)-4-methylpyridine (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d6, CDCl3), ~0.7 mL

-

5 mm NMR tube of good quality

-

Pasteur pipette and bulb

-

Small vial for dissolution

-

Kimwipe or cotton plug for filtration (optional)

Step-by-Step Procedure:

-

Weighing the Sample: Accurately weigh 5-10 mg of 2-(chloromethyl)-4-methylpyridine into a clean, dry vial. For routine ¹H-NMR, this concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable time.[2]

-

Solvent Selection and Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent to the vial. Deuterated solvents are used to avoid large solvent signals in the ¹H-NMR spectrum.[3] The choice of solvent can influence the chemical shifts of the analyte; for this guide, we will be interpreting a spectrum acquired in DMSO-d6. Ensure the sample is fully dissolved. Gentle vortexing or swirling may be necessary.

-

Filtration and Transfer: If any particulate matter is visible, filter the solution through a small cotton or Kimwipe plug placed in a Pasteur pipette into the NMR tube. This prevents issues with magnetic field homogeneity.[2]

-

Sample Height: The final sample height in the NMR tube should be between 4-5 cm to ensure it is within the detection region of the NMR probe's radiofrequency coils.[1]

-

Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.

Diagram of the NMR Sample Preparation Workflow:

Caption: Workflow for preparing a 2-(chloromethyl)-4-methylpyridine NMR sample.

Data Acquisition Protocol

The following is a generalized procedure for acquiring a 1D proton NMR spectrum on a modern Fourier transform NMR spectrometer.

Step-by-Step Procedure:

-

Instrument Setup: Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge to ensure it is centered in the probe.[4]

-

Locking and Shimming: Insert the sample into the magnet. The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample, which results in sharp, well-resolved peaks.[4]

-

Parameter Setup:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used for a 1D ¹H spectrum.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for the relaxation of excited nuclei.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient.

-

-

Data Acquisition: Start the acquisition. The spectrometer will apply radiofrequency pulses and record the resulting Free Induction Decay (FID).[5]

-

Data Processing:

-

Fourier Transform: The FID (a time-domain signal) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced. If the solvent is DMSO-d6, the residual solvent peak at ~2.50 ppm can be used as a reference.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

-

In-Depth Spectral Interpretation of 2-(Chloromethyl)-4-methylpyridine

The structure of 2-(chloromethyl)-4-methylpyridine gives rise to a distinct ¹H-NMR spectrum. The following analysis is based on data obtained in DMSO-d6.[3]

Molecular Structure:

Caption: Structure of 2-(chloromethyl)-4-methylpyridine with proton labels.

Summary of ¹H-NMR Data

The following table summarizes the expected ¹H-NMR data for 2-(chloromethyl)-4-methylpyridine in DMSO-d6.[3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 8.40 | Doublet (d) | 1H | 5.2 | H-6 |

| 7.38 | Singlet (s) | 1H | - | H-3 |

| 7.20 | Doublet (d) | 1H | 5.2 | H-5 |

| 4.72 | Singlet (s) | 2H | - | -CH₂Cl |

| 2.37 | Singlet (s) | 3H | - | -CH₃ |

Detailed Peak-by-Peak Analysis

-

δ 8.40 ppm (H-6): This downfield signal is assigned to the proton at position 6. Its position far downfield is characteristic of a proton α to the nitrogen in a pyridine ring, which is strongly deshielded by the electronegativity of the nitrogen and the aromatic ring current.[6] The signal appears as a doublet due to coupling with the proton at position 5 (H-5). The coupling constant of 5.2 Hz is a typical value for ortho-coupling in a pyridine ring.[6]

-

δ 7.38 ppm (H-3): This signal is assigned to the proton at position 3. It appears as a singlet because its adjacent positions (2 and 4) are substituted, so there are no neighboring protons to couple with. Its chemical shift is in the expected aromatic region, upfield relative to H-6 due to its greater distance from the electron-withdrawing nitrogen atom.

-

δ 7.20 ppm (H-5): This signal corresponds to the proton at position 5. It appears as a doublet due to ortho-coupling with H-6, with the same coupling constant of 5.2 Hz. It is the most upfield of the aromatic protons, consistent with its β-position relative to the nitrogen.

-

δ 4.72 ppm (-CH₂Cl): This singlet is assigned to the two protons of the chloromethyl group. The significant downfield shift from a typical aliphatic C-H signal is due to the strong electron-withdrawing effect of the adjacent chlorine atom and the pyridine ring. It is a singlet as there are no adjacent protons.

-

δ 2.37 ppm (-CH₃): This upfield singlet is assigned to the three protons of the methyl group at position 4.[3] The integration of 3H confirms this assignment. It is a singlet because there are no neighboring protons to couple with.

Potential Impurities and Troubleshooting

During the synthesis of 2-(chloromethyl)-4-methylpyridine, which can be achieved by reacting (4-methyl-pyridin-2-yl)-methanol with thionyl chloride, several impurities may arise.[1]

-

Starting Material: The presence of unreacted (4-methyl-pyridin-2-yl)-methanol would be indicated by a singlet for the -CH₂OH protons (typically around 4.5 ppm) and a broad singlet for the -OH proton.

-

Solvent Residue: Residual solvents from the workup, such as diethyl ether or ethyl acetate, will show their characteristic signals.

-

Over-chlorination: While less common under controlled conditions, the formation of dichloromethyl or trichloromethyl species could be possible. These would present as singlets further downfield from the -CH₂Cl signal.

If the spectrum shows broad peaks, it could be due to poor shimming, the presence of paramagnetic impurities, or high sample concentration.[2] Overlapping signals in the aromatic region, especially in more complex substituted pyridines, can often be resolved using two-dimensional NMR techniques like COSY (Correlation Spectroscopy), which reveals proton-proton coupling networks.

Conclusion

The ¹H-NMR spectrum of 2-(chloromethyl)-4-methylpyridine is highly informative and allows for its unambiguous identification. The chemical shifts of the three distinct aromatic protons, the downfield singlet of the chloromethyl group, and the upfield singlet of the methyl group provide a unique spectral fingerprint. By following rigorous experimental protocols for sample preparation and data acquisition, and applying a systematic approach to spectral interpretation, researchers can confidently characterize this important synthetic intermediate, ensuring the integrity of their chemical syntheses and the quality of their research outcomes.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

University of California, Davis. (n.d.). Sample Preparation. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

UT Health San Antonio. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

-

eMagRes. (n.d.). NMR Data Processing. Retrieved from [Link]

-

R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum [chemicalbook.com]

- 3. 2-CHLOROMETHYL-4-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 1H NMR spectrum [chemicalbook.com]

- 5. 2-(CHLOROMETHYL)-6-METHYLPYRIDINE(3099-29-4) 1H NMR spectrum [chemicalbook.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

The Versatile Synthon: A Technical Guide to the Applications of 2-(Chloromethyl)-4-methylpyridine in Drug Development

Abstract

This technical guide provides an in-depth exploration of 2-(Chloromethyl)-4-methylpyridine, a versatile and highly reactive pyridine derivative that has emerged as a crucial building block in modern medicinal chemistry. We will delve into its synthesis, fundamental reactivity, and diverse applications in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into harnessing the synthetic potential of this valuable intermediate. We will explore its established role in the synthesis of blockbuster drugs, its utility in crafting targeted covalent inhibitors, and its potential in the discovery of new anti-inflammatory and antihistaminic agents. Detailed experimental protocols, mechanistic discussions, and data-driven insights are provided to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs across numerous therapeutic areas. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after motif in drug design. 2-(Chloromethyl)-4-methylpyridine, and its hydrochloride salt, represents a particularly valuable functionalized pyridine. The presence of a reactive chloromethyl group at the 2-position provides a synthetic handle for the facile introduction of the 4-methyl-2-pyridylmethyl moiety into a wide range of molecular architectures. This guide will illuminate the chemical principles and practical applications that underpin the significance of this compound in the pharmaceutical sciences.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical properties of 2-(Chloromethyl)-4-methylpyridine is essential for its effective use in synthesis.

Table 1: Physicochemical Properties of 2-(Chloromethyl)-4-methylpyridine

| Property | Value |

| Molecular Formula | C₇H₈ClN |

| Molecular Weight | 141.60 g/mol |

| CAS Number | 38198-16-2 |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | Soluble in many organic solvents |

Data compiled from available scientific literature.[1]

Synthetic Routes to 2-(Chloromethyl)-4-methylpyridine Hydrochloride

Several synthetic strategies have been developed for the preparation of 2-(chloromethyl)pyridine derivatives. A common and effective method involves the chlorination of the corresponding hydroxymethylpyridine.

Diagram 1: General Synthesis of 2-(Chloromethyl)-4-methylpyridine

Caption: Synthesis workflow for 2-(Chloromethyl)-4-methylpyridine.

Experimental Protocol 1: Synthesis of 2-(Chloromethyl)-4-methylpyridine from (4-methyl-pyridin-2-yl)-methanol [1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (4-methyl-pyridin-2-yl)-methanol (3.33 mmol) and methylene chloride (10 mL).

-

Addition of Chlorinating Agent: To the stirred mixture, add thionyl chloride (6.66 mmol).

-

Reaction: Stir the reaction mixture under reflux for 5 minutes.

-

Work-up: Allow the solution to cool to room temperature and then concentrate it under reduced pressure.

-

Purification: Partition the resulting residue between diethyl ether and a saturated sodium bicarbonate solution. Separate the organic layer and purify it using silica gel column chromatography with ethyl acetate as the eluent to obtain the final product. The reported yield for this method is 72.1%.[1]

An alternative approach involves the N-oxidation of 2-methylpyridine, followed by rearrangement and chlorination.[2][3]

Experimental Protocol 2: Multi-step Synthesis of 2-Chloromethylpyridine Hydrochloride [2]

-

N-Oxidation: React 2-methylpyridine with hydrogen peroxide in the presence of acetic acid at 70-80 °C for 10-14 hours to generate 2-methylpyridine N-oxide.

-

Acetoxylation: Treat the resulting N-oxide with glacial acetic acid to produce 2-picolyl acetate.

-

Hydrolysis: Hydrolyze the acetate ester under alkaline conditions (e.g., with a 25% sodium hydroxide solution) to yield 2-pyridinemethanol.

-

Chlorination: React the 2-pyridinemethanol with thionyl chloride in a suitable solvent like methanol to obtain the final product, 2-chloromethylpyridine hydrochloride. The overall yield reported for a similar process is 82%.[2]

The Core Reactivity: A Versatile Electrophile for Drug Synthesis

The synthetic utility of 2-(Chloromethyl)-4-methylpyridine stems from the high reactivity of the chloromethyl group, which acts as a potent electrophile in nucleophilic substitution reactions. This allows for the covalent attachment of the 4-methyl-2-pyridylmethyl scaffold to a diverse range of nucleophilic moieties, including amines, thiols, and phenols.

Diagram 2: General Reactivity of 2-(Chloromethyl)-4-methylpyridine

Caption: Nucleophilic substitution at the chloromethyl group.

Reaction with Amine Nucleophiles

The reaction of 2-(Chloromethyl)-4-methylpyridine with primary and secondary amines is a straightforward and efficient method for the synthesis of 4-methyl-2-pyridylmethylamines. These products are of significant interest in medicinal chemistry, as the pyridine and amine moieties are common features in many biologically active compounds.

Experimental Protocol 3: General Procedure for the Synthesis of N-Substituted-(4-methyl-2-pyridyl)methylamines

-

Reaction Setup: Dissolve 2-(Chloromethyl)-4-methylpyridine hydrochloride (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile.

-

Addition of Base and Nucleophile: Add a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 2.0-3.0 eq) to the solution, followed by the desired primary or secondary amine (1.0-1.2 eq).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Reaction with Thiol Nucleophiles

Thiol nucleophiles readily react with 2-(Chloromethyl)-4-methylpyridine to form thioether linkages. This reaction is particularly relevant in the synthesis of proton pump inhibitors (PPIs) and other sulfur-containing pharmaceuticals.

Experimental Protocol 4: General Procedure for the Synthesis of 4-Methyl-2-pyridylmethyl Thioethers

-

Reaction Setup: In a round-bottom flask, dissolve the desired thiol (1.0 eq) in a suitable solvent such as ethanol, methanol, or DMF.

-

Deprotonation: Add a base (e.g., sodium hydroxide or sodium ethoxide, 1.0 eq) to the solution to generate the thiolate anion.

-

Addition of Electrophile: Add a solution of 2-(Chloromethyl)-4-methylpyridine hydrochloride (1.0 eq) in the same solvent to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting materials are consumed.

-

Work-up and Purification: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent. Separate the organic layer, dry it, and concentrate to yield the crude product, which can be further purified by chromatography or crystallization.

Applications in Drug Development

The versatility of 2-(Chloromethyl)-4-methylpyridine as a synthetic intermediate has led to its application in the development of a wide range of therapeutic agents.

Proton Pump Inhibitors (PPIs)

While many commercial PPIs like omeprazole and rabeprazole utilize more substituted chloromethylpyridine analogs, the fundamental synthetic strategy involves the coupling of a chloromethylpyridine derivative with a mercaptobenzimidazole.[4] The 4-methyl-2-pyridylmethylthio scaffold is a core component of this class of drugs, which are widely used to treat acid-related gastrointestinal disorders.

Diagram 3: General Synthesis of a PPI-like Scaffold

Caption: Coupling reaction to form a PPI-like thioether.

Targeted Covalent Inhibitors

The electrophilic nature of the chloromethyl group makes 2-(Chloromethyl)-4-methylpyridine an attractive building block for the design of targeted covalent inhibitors (TCIs).[5] TCIs form a stable covalent bond with a specific nucleophilic amino acid residue (e.g., cysteine) in the target protein, leading to irreversible inhibition. This can result in enhanced potency, prolonged duration of action, and improved efficacy against drug-resistant targets.[6][7] The 4-methyl-2-pyridylmethyl moiety can serve as the "warhead" that covalently modifies the target protein.

Diagram 4: Mechanism of Covalent Inhibition

Caption: Covalent modification of a target protein.

Potential in Anti-inflammatory and Antihistaminic Drug Discovery

Pyridine and pyrimidine derivatives are known to exhibit a broad range of pharmacological activities, including anti-inflammatory and antihistaminic effects.[8][9][10] While specific examples of marketed drugs in these classes derived directly from 2-(Chloromethyl)-4-methylpyridine are not abundant in the literature, its utility as a versatile building block suggests significant potential. For instance, derivatives of 2-chloro-4-(chloromethyl)pyridine have shown inhibitory activity against COX-1 and COX-2 enzymes, with IC₅₀ values of 19.45 μM and 31.4 μM, respectively, for one derivative.[5] Furthermore, other derivatives have demonstrated activity against histamine receptors with IC₅₀ values in the range of 25–30 μM.[5] The synthesis of libraries of compounds based on the 4-methyl-2-pyridylmethyl scaffold could lead to the discovery of novel anti-inflammatory and antihistaminic agents.

Future Perspectives and Conclusion

2-(Chloromethyl)-4-methylpyridine is a foundational building block in medicinal chemistry with a proven track record and significant future potential. Its straightforward synthesis and predictable reactivity make it an invaluable tool for the construction of complex molecular architectures. While its role in the synthesis of PPIs is well-established for its analogs, the exploration of its potential in developing targeted covalent inhibitors, as well as novel anti-inflammatory and antihistaminic drugs, is an exciting and promising area of research. As our understanding of disease biology deepens and the demand for more selective and potent therapeutics grows, the strategic application of versatile synthons like 2-(Chloromethyl)-4-methylpyridine will undoubtedly continue to drive innovation in drug discovery.

References

-

PrepChem. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.

- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research, 17(4), 2067-2074.

- Wobbe, C., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry, 63(21), 12648-12663.

- Zlatanova-Tenisheva, H., & Vladimirova, S. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules, 30(16), 1234.

- Gilbile, R., Bhavani, R., & Vyas, R. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry, 33(2), 930-936.

- Atatreh, N., et al. (2025). Exploring covalent inhibitors of SARS-CoV-2 main protease: from peptidomimetics to novel scaffolds. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 235-255.

- Google Patents. (n.d.). US4221913A - Preparation of 2-(Chloromethyl)pyridine.

- Ghosh, A. K., et al. (2020). Covalent Inhibition in Drug Discovery. Journal of Medicinal Chemistry, 63(15), 7833-7867.

- Janssens, F., et al. (1985). New antihistaminic N-heterocyclic 4-piperidinamines. 3. Synthesis and antihistaminic activity of N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amines. Journal of Medicinal Chemistry, 28(12), 1943-1947.

- Google Patents. (n.d.). US4650807A - Antihistaminic compositions and methods containing pyridine derivatives.

- Uddin, M. J., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(42), 26169-26196.

- Helal, M. H., et al. (2022). Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents. Results in Chemistry, 4, 100375.

-

PubChem. (n.d.). Clemastine. Retrieved from [Link]

- Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

- Wobbe, C., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry, 63(21), 12648-12663.

- Sancilio, L. F., et al. (1986). 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents. Journal of Medicinal Chemistry, 29(10), 2053-2055.

- Ochiai, E., & Katada, M. (1943). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. Journal of the Pharmaceutical Society of Japan, 63, 186-189.

-

ResearchGate. (n.d.). Pyridine derivatives 46a–50 reported as anti-inflammatory agents. Retrieved from [Link]

-

AXXAM. (n.d.). Investigation of MOA of next generation covalent inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). US4894372A - Pyridine compounds which have useful histamine-H2 antagonist activity.

- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

- S. P., S., et al. (2018). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Taibah University Medical Sciences, 13(4), 352-359.

- Zettler, M. W., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Arkivoc, 2007(13), 116-132.

- Kim, J., et al. (2021). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Molecules, 26(16), 4945.

- Ghorbani-Vaghei, R., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1129331.

- Jiang, L., et al. (2010). Synthesis and biological activity of 4-(4,6-disubstituted-pyrimidin-2-yloxy)

- Lyu, Z., et al. (2021). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Polymers, 13(11), 1776.

- Desai, K. R., et al. (2003). Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine. Indian Journal of Heterocyclic Chemistry, 13(2), 141-144.

- Uddin, M. S., et al. (2021). Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd. Molecules, 26(16), 4991.

-

Speight, T. M., & Avery, G. S. (1977). Pharmacological Properties of 4(1-methyl-4-piperidylidine)-9,10-dihydro-4H-benzo-[3][5]cyclohepta[11][12]-thiophene Hydrogen Maleate (Pizotifen). Arzneimittel-Forschung, 27(10), 1968-1979.

- de Miranda, A. L. P., et al. (2017). trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes. Phytomedicine, 24, 106-114.

- Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry, 14(7), 941-951.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. Page loading... [wap.guidechem.com]

commercial availability and pricing of 2-(Chloromethyl)-4-methylpyridine

An In-depth Technical Guide to 2-(Chloromethyl)-4-methylpyridine: Commercial Availability, Synthesis, and Applications

Introduction

2-(Chloromethyl)-4-methylpyridine is a halogenated heterocyclic organic compound that serves as a versatile and highly reactive bifunctional chemical scaffold.[1][2] Its structure, featuring a pyridine ring substituted with a chloromethyl group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[2][3] The chloromethyl group acts as a potent alkylating agent, enabling covalent modification of biological targets or serving as a handle for further synthetic transformations.[2] This guide provides a comprehensive overview of the commercial availability, pricing, synthesis, and applications of 2-(Chloromethyl)-4-methylpyridine, with a focus on its hydrochloride salt, which often exhibits superior shelf-life and stability.[2]